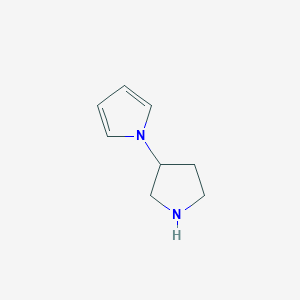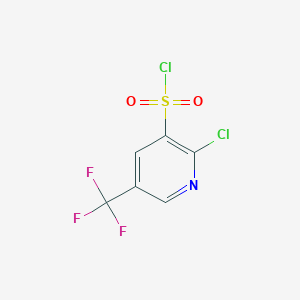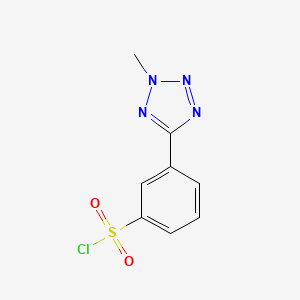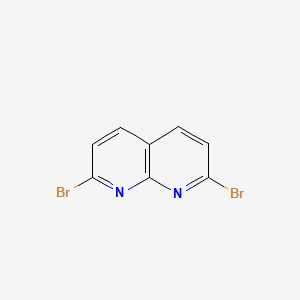
1,5-dimetil-4-(metilamino)-2-fenil-1,2-dihidro-3H-pirazol-3-ona clorhidrato
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1,5-Dimethyl-4-(methylamino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride has several applications in scientific research:
Analytical Chemistry: Used as a standard for calibration in various analytical techniques.
Pharmaceutical Research: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Biological Studies: Studied for its interactions with biological molecules and potential as a drug metabolite.
Industrial Applications: Utilized in the synthesis of other pharmaceutical compounds and as an intermediate in chemical manufacturing
Mecanismo De Acción
Target of Action
The primary target of 4-Methylamino antipyrine hydrochloride is the cyclooxygenase enzymes (COX-1, COX-2, and COX-3) . These enzymes are involved in the synthesis of prostaglandins, which play key roles in inflammation, pain, and fever.
Mode of Action
4-Methylamino antipyrine hydrochloride acts primarily in the central nervous system (CNS). It increases the pain threshold by inhibiting the cyclooxygenase enzymes . This inhibition prevents the conversion of arachidonic acid to cyclic endoperoxides, the precursors of prostaglandins .
Biochemical Pathways
By inhibiting the cyclooxygenase enzymes, 4-Methylamino antipyrine hydrochloride disrupts the prostaglandin synthesis pathway . This leads to a decrease in the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Pharmacokinetics
4-Methylamino antipyrine hydrochloride is a major active metabolite of the non-opioid prodrug metamizole . It is formed from metamizole by non-enzymatic hydrolysis in the gastrointestinal tract
Result of Action
The inhibition of prostaglandin synthesis by 4-Methylamino antipyrine hydrochloride results in reduced inflammation, pain, and fever . In animal studies, it has been shown to increase the paw withdrawal threshold in a rat model of carrageenan-induced hyperalgesia and reduce lipopolysaccharide (LPS)-induced pyrexia in rats .
Action Environment
The action of 4-Methylamino antipyrine hydrochloride can be influenced by various environmental factors. For instance, its conversion from metamizole is a non-enzymatic process that occurs in the gastrointestinal tract , which suggests that factors affecting gastrointestinal conditions could potentially influence its action.
Análisis Bioquímico
Biochemical Properties
1,5-Dimethyl-4-(methylamino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride plays a crucial role in biochemical reactions. It is known to inhibit the production of prostaglandin E2 (PGE2) induced by the calcium ionophore A23187 in isolated mouse peritoneal macrophages . This inhibition suggests that the compound interacts with enzymes involved in the cyclooxygenase pathway, particularly prostaglandin-endoperoxide synthase (EC 1.14.99.1), thereby preventing the formation of prostaglandins .
Cellular Effects
1,5-Dimethyl-4-(methylamino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride has notable effects on various cell types and cellular processes. It increases the paw withdrawal threshold in a rat model of carrageenan-induced hyperalgesia, indicating its role in modulating pain perception . Additionally, it reduces LPS-induced pyrexia in rats, demonstrating its antipyretic properties . The compound influences cell signaling pathways, gene expression, and cellular metabolism by inhibiting the production of inflammatory mediators like PGE2 .
Molecular Mechanism
The molecular mechanism of 1,5-dimethyl-4-(methylamino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride involves its interaction with key enzymes and biomolecules. It inhibits prostaglandin-endoperoxide synthase, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces the production of inflammatory mediators, thereby exerting its analgesic and antipyretic effects . The compound’s binding interactions with enzymes and its ability to modulate gene expression contribute to its overall biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,5-dimethyl-4-(methylamino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride change over time. The compound is formed from metamizole by non-enzymatic hydrolysis in the gastrointestinal tract . It has a stability of up to four years when stored at -20°C . Long-term studies in vitro and in vivo have shown that the compound maintains its efficacy in reducing inflammation and pain over extended periods .
Dosage Effects in Animal Models
The effects of 1,5-dimethyl-4-(methylamino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride vary with different dosages in animal models. At doses of 60, 90, and 120 mg/kg, the compound effectively reduces LPS-induced pyrexia in rats . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
1,5-Dimethyl-4-(methylamino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride is involved in metabolic pathways related to the cyclooxygenase pathway. It interacts with enzymes like prostaglandin-endoperoxide synthase, inhibiting the production of prostaglandins . This interaction affects metabolic flux and metabolite levels, contributing to its anti-inflammatory and analgesic properties .
Transport and Distribution
The transport and distribution of 1,5-dimethyl-4-(methylamino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride within cells and tissues involve its interaction with specific transporters and binding proteins. The compound is soluble in water, facilitating its distribution in biological systems . Its localization and accumulation in target tissues contribute to its therapeutic effects .
Subcellular Localization
1,5-Dimethyl-4-(methylamino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride exhibits specific subcellular localization, which influences its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, enhancing its efficacy in modulating biochemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-4-(methylamino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with antipyrine (phenazone) as the primary starting material.
Methylation: Antipyrine undergoes methylation to introduce the methylamino group at the 4-position. This step is usually carried out using methylamine in the presence of a suitable catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the methylated product with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: The reactions are carried out in batch or continuous reactors to ensure consistent quality and yield.
Purification: The product is purified using crystallization or recrystallization techniques to obtain the desired purity level.
Quality Control: Rigorous quality control measures are implemented to ensure the compound meets the required specifications for pharmaceutical or analytical use
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dimethyl-4-(methylamino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methylamino group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Nucleophiles: Various nucleophiles, such as halides or amines, can be used for substitution reactions.
Major Products
N-Oxides: Formed through oxidation.
Reduced Amines: Resulting from reduction reactions.
Substituted Derivatives: Produced through nucleophilic substitution
Comparación Con Compuestos Similares
Similar Compounds
Antipyrine: The parent compound, used as an analgesic and antipyretic.
Metamizole: A related compound with similar analgesic and anti-inflammatory properties.
4-Aminoantipyrine: Another derivative of antipyrine with distinct pharmacological effects.
Uniqueness
1,5-Dimethyl-4-(methylamino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. Its ability to inhibit COX and its role as a metabolite of other drugs make it particularly valuable in both research and therapeutic contexts .
Propiedades
IUPAC Name |
1,5-dimethyl-4-(methylamino)-2-phenylpyrazol-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c1-9-11(13-2)12(16)15(14(9)3)10-7-5-4-6-8-10;/h4-8,13H,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNONRTWOIVTAHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione](/img/structure/B1425489.png)








![Ethyl 5-nitropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B1425505.png)
![Tert-butyl 6-bromobenzo[D]isothiazole-3-carboxylate](/img/structure/B1425507.png)

